2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature . The sulfonyl group is introduced via sulfonation reactions, and the final compound is obtained by coupling the indole derivative with the pyridine moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share the indole nucleus and exhibit similar biological activities.
Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides, have comparable chemical properties and applications.
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid have similar structural features and are used in various research applications.
Uniqueness
What sets 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide apart is its unique combination of the indole, sulfonyl, and pyridine moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-22(24-15-18-6-3-4-13-23-18)16-29-19-8-10-20(11-9-19)30(27,28)25-14-12-17-5-1-2-7-21(17)25/h1-11,13H,12,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAUOMAKPUBERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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